molecular formula C25H18F6N2O2 B12024265 2-(4-methylbenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 374617-57-9

2-(4-methylbenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B12024265
CAS No.: 374617-57-9
M. Wt: 492.4 g/mol
InChI Key: BALBCXJOIFOFMT-UHFFFAOYSA-N
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Description

This compound features a propanediamide backbone with a 4-methylbenzylidene central group and two 3-(trifluoromethyl)phenyl substituents. The trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing thermal and oxidative stability, while the methyl group on the benzylidene moiety contributes to lipophilicity. Potential applications include high-performance polymers (due to polyimide precursors in ) or pharmaceutical agents (given bioactivity of structurally related amides in ) .

Properties

CAS No.

374617-57-9

Molecular Formula

C25H18F6N2O2

Molecular Weight

492.4 g/mol

IUPAC Name

2-[(4-methylphenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C25H18F6N2O2/c1-15-8-10-16(11-9-15)12-21(22(34)32-19-6-2-4-17(13-19)24(26,27)28)23(35)33-20-7-3-5-18(14-20)25(29,30)31/h2-14H,1H3,(H,32,34)(H,33,35)

InChI Key

BALBCXJOIFOFMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Backbone Substituents Key Properties/Applications
Target Compound Propanediamide 4-Methylbenzylidene; 3-(trifluoromethyl)phenyl High thermal stability, lipophilicity, potential polymer/pharma use
N,N′-(p-Tolylmethylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 45, ) Acetamide p-Tolylmethylene; 4-(trifluoromethyl)phenyl Reduced flexibility vs. propanediamide; 4-CF₃ may enhance crystallinity
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44, ) Acetamide 4-Chlorophenylmethylene; 4-CF₃-phenyl Chloro substituent increases polarity but reduces stability vs. methyl
N,N'-bis[(4-chlorophenyl)methyl]propanediamide () Propanediamide 4-Chlorophenylmethyl Lower electron-withdrawing effect (Cl vs. CF₃); potential for altered solubility
N,N'-bis(4-chlorophenyl)-2-(2,4,6-trimethylphenyl)propanediamide () Propanediamide 4-Chlorophenyl; 2,4,6-trimethylphenyl Steric hindrance from trimethyl group may impede molecular packing
N'-[3,5-bis(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]propanediamide () Propanediamide 3,5-bis(CF₃)-phenyl; 4-CF₃-phenyl Higher CF₃ density increases hydrophobicity and electronic effects

Key Observations:

Substituent Effects :

  • Trifluoromethyl Position : The target’s 3-CF₃ substituents (vs. 4-CF₃ in Compound 45) may alter dipole moments and steric interactions, impacting solubility and receptor affinity.
  • Benzylidene Group : The 4-methyl group (target) enhances lipophilicity vs. 4-chloro (Compound 44) or chlorophenylmethyl (), favoring membrane permeability in drug design .

However, excessive CF₃ groups may reduce solubility in polar solvents . Trimethylphenyl substituents () introduce steric bulk, which could hinder crystallization or enzymatic interactions .

Biological and Material Applications :

  • The target’s balance of lipophilicity (from methyl) and stability (from CF₃) makes it suitable for both drug candidates (e.g., anti-inflammatory analogs in ) and high-temperature polymers () .
  • Chlorophenyl analogs () may prioritize applications requiring moderate polarity, such as surfactants or intermediates .

Biological Activity

The molecular formula of the compound is C25H18F6N2O2C_{25}H_{18}F_{6}N_{2}O_{2}, and it possesses a significant degree of lipophilicity attributed to the trifluoromethyl groups. This characteristic enhances its stability and potential interactions within biological systems.

Biological Activity Overview

While direct studies on the biological activity of 2-(4-methylbenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide are sparse, compounds with similar structures often exhibit notable pharmacological properties. These properties may include:

  • Enzyme Inhibition : Many benzanilides and related compounds have been reported to act as inhibitors in various enzymatic pathways.
  • Anti-inflammatory Effects : Similar compounds demonstrate anti-inflammatory activities, which could be explored further for therapeutic applications.
  • Antitumor Activity : Some derivatives in this class have shown potential in cancer treatment, warranting investigation into their mechanisms of action.

1. Structural Analogs and Their Activities

Research into structurally similar compounds has revealed a range of biological activities. For instance:

Compound NameBiological ActivityReference
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaOrganocatalyst with significant enzymatic inhibition
N,N'-bis[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]ureaKinase inhibitor with anticancer properties

These findings suggest that the trifluoromethyl substitution pattern may play a crucial role in enhancing biological activity.

2. Mechanistic Studies

Studies focusing on the mechanism of action for related compounds indicate that hydrogen bonding and stabilization of transition states are critical for their effectiveness as catalysts or inhibitors. The presence of multiple trifluoromethyl groups appears to enhance these interactions, making them potent candidates for further investigation in drug development.

Potential Applications

Given its structural characteristics and the biological activity observed in related compounds, this compound may have applications in:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting inflammatory diseases or cancer.
  • Material Science : Due to its chemical stability and lipophilicity, it may serve as a precursor for novel materials.

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